5-Chloro-2-methylbenzoyl chloride
Overview
Description
5-Chloro-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 5th position and a methyl group at the 2nd position. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-methylbenzoyl chloride can be synthesized from 5-chloro-2-methylbenzoic acid. The typical method involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for a specific period, usually around 2 hours. The reaction proceeds as follows :
5-Chloro-2-methylbenzoic acid+SOCl2→5-Chloro-2-methylbenzoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation to remove any unreacted thionyl chloride and by-products, resulting in the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-chloro-2-methylbenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions, introducing the 5-chloro-2-methylbenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl3) are used to promote the acylation reaction.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzoyl derivatives, such as 5-chloro-2-methylbenzamide, 5-chloro-2-methylbenzoate esters, and 5-chloro-2-methylbenzothioate.
Hydrolysis: The primary product is 5-chloro-2-methylbenzoic acid.
Friedel-Crafts Acylation: The products are aromatic compounds with the 5-chloro-2-methylbenzoyl group attached.
Scientific Research Applications
5-Chloro-2-methylbenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Industrial Chemistry: It is employed in the production of specialty chemicals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the presence of amines, it forms amides, while with alcohols, it forms esters .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: The parent compound, benzoyl chloride, lacks the chlorine and methyl substituents present in 5-chloro-2-methylbenzoyl chloride.
4-Chloro-2-methylbenzoyl Chloride: Similar to this compound but with the chlorine atom at the 4th position.
5-Bromo-2-methylbenzoyl Chloride: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This substitution pattern influences its reactivity and the types of products formed in chemical reactions. The presence of the chlorine atom at the 5th position and the methyl group at the 2nd position can affect the compound’s electronic properties and steric hindrance, making it distinct from other benzoyl chloride derivatives .
Properties
IUPAC Name |
5-chloro-2-methylbenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSLUZTZBSDWDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299824 | |
Record name | 5-Chloro-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-40-3 | |
Record name | 5-Chloro-2-methylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21900-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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